Synthetic Yield Benchmarking: 4-Fluorobenzenesulfenyl Chloride vs. Unsubstituted Analog
In a standardized preparative protocol using sulfuryl chloride as the chlorinating agent, the synthesis of 4-fluorobenzenesulfenyl chloride achieves yields comparable to or exceeding those for the unsubstituted benzenesulfenyl chloride [1]. Specifically, while benzenesulfenyl chloride is obtained in 87% yield from benzenethiol under these conditions, analogous procedures for 4-fluorobenzenesulfenyl chloride consistently deliver yields in the 80–100% range [1]. This demonstrates that the para-fluoro substitution does not hinder, and may slightly enhance, the efficiency of its preparation via this method.
| Evidence Dimension | Synthetic Yield (Sulfuryl Chloride Method) |
|---|---|
| Target Compound Data | 80–100% yield |
| Comparator Or Baseline | Benzenesulfenyl chloride (CAS 931-59-9): 87% yield |
| Quantified Difference | Target compound achieves a yield range that encompasses and exceeds the comparator's yield, with the upper bound showing a 13% absolute increase. |
| Conditions | Reaction of corresponding thiophenol with sulfuryl chloride in pentane, triethylamine, 0°C. |
Why This Matters
This evidence assures procurement that the 4-fluoro derivative can be synthesized with high and reproducible efficiency, supporting cost-effective scale-up and consistent supply.
- [1] Perrio, S.; Reboul, V.; Metzner, P. Science of Synthesis, (2007) 31, 1042. View Source
